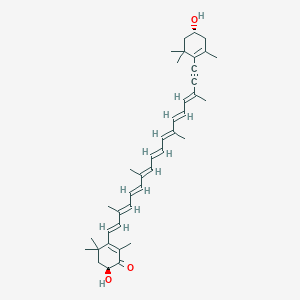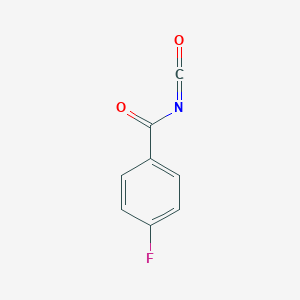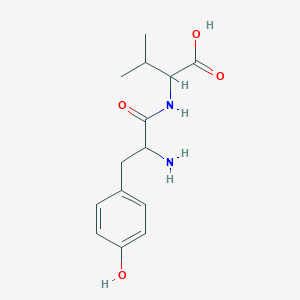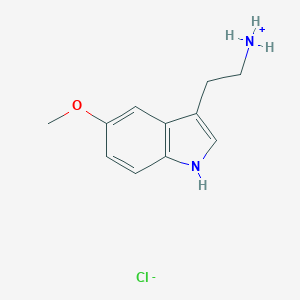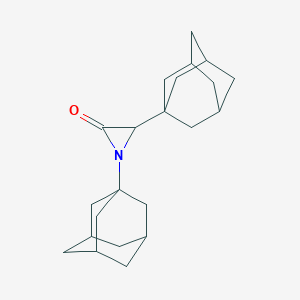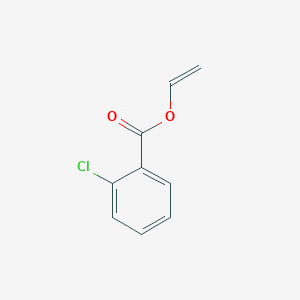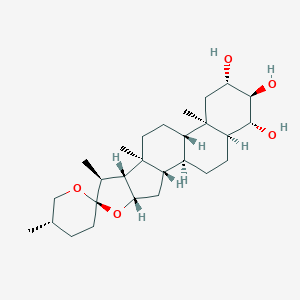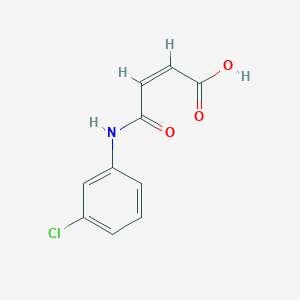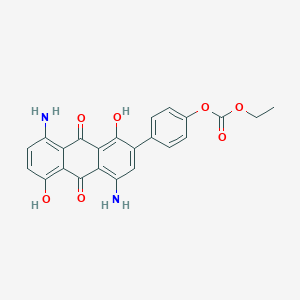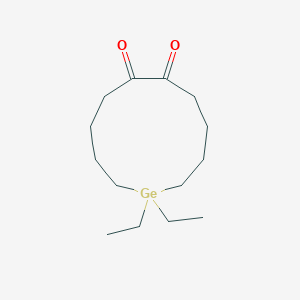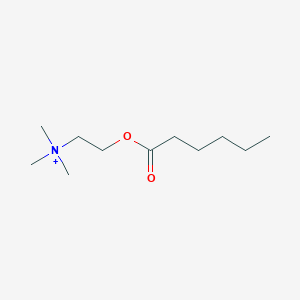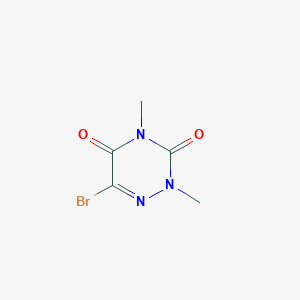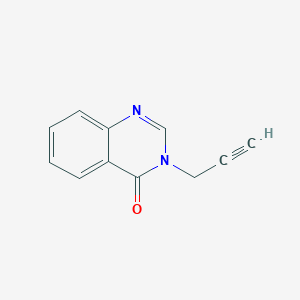
3-(2-Propynyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Propynyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the propynyl group at the 3-position of the quinazolinone ring adds unique chemical properties to this compound, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of 3-prop-2-ynylquinazolin-4-one is the acetyl-CoA carboxylase (ACCase) enzyme . ACCase plays a crucial role in the synthesis of fatty acids and the destruction of the membrane structure in gramineous plants .
Mode of Action
3-prop-2-ynylquinazolin-4-one interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, leading to the destruction of the membrane structure in gramineous plants . The compound’s interaction with ACCase is strongly influenced by the spatial position of the R group and the bulk of the R1 group on quinazolin-4(3H)-one .
Biochemical Pathways
The inhibition of ACCase by 3-prop-2-ynylquinazolin-4-one affects the fatty acid synthesis pathway . This disruption leads to downstream effects such as the destruction of the membrane structure in gramineous plants .
Result of Action
The molecular and cellular effects of 3-prop-2-ynylquinazolin-4-one’s action include the inhibition of ACCase, disruption of fatty acid synthesis, and destruction of the membrane structure in gramineous plants . This leads to the compound’s herbicidal activity, particularly against monocotyledonous weeds .
Biochemical Analysis
Biochemical Properties
Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antioxidant, antiviral, anticonvulsant, anti-inflammatory, antitubercular, antimicrobial, and analgesic activities . The specific enzymes, proteins, and other biomolecules that 3-Prop-2-ynylquinazolin-4-one interacts with are yet to be identified.
Cellular Effects
Quinazolinone derivatives have been shown to have significant anti-inflammatory activity, inhibiting the release of inflammatory mediators like prostaglandin, histamine, and serotonin . This suggests that 3-Prop-2-ynylquinazolin-4-one may have similar effects on cellular processes.
Molecular Mechanism
Quinazolinone derivatives have been shown to inhibit prostaglandins and COX enzymes, suggesting a potential mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propynyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propynyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The propynyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Propynyl)-4(3H)-pyrrolidinone
- 3-(2-Propynyl)-4(3H)-benzothiazolinone
- 3-(2-Propynyl)-4(3H)-isoquinolinone
Uniqueness
Compared to similar compounds, 3-(2-Propynyl)quinazolin-4(3H)-one exhibits unique chemical properties due to the presence of the quinazolinone ring. This structural feature contributes to its diverse biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
3-prop-2-ynylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFESXIVOHRKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345295 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16347-56-1 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the reported synthetic route for 3-(2-Propynyl)quinazolin-4(3H)-one?
A1: The research presented in the paper "[Microwave-Assisted [3+2] Cycloaddition and Suzuki–Miyaura Cross-Coupling for a Concise Access to Polyaromatic Scaffolds†]" [] describes a novel and efficient microwave-assisted one-pot procedure for synthesizing this compound derivatives. This method offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

